AFD-R

S1P1 Receptor Receptor Degradation Ligand Bias

Scientists investigating S1P1 receptor signaling should procure AFD-R to eliminate experimental variability inherent to prodrugs like FTY720. This synthesized, pre-phosphorylated analog provides a consistent, active agonist concentration for dissecting receptor trafficking, internalization, and degradation (EC50: 0.7 nM for lymphocyte sequestration). Essential for biased signaling research, it enables reliable control over S1P1 activation in both in vitro and in vivo models.

Molecular Formula C18H30NNa2O5P
Molecular Weight 417.39
Cat. No. B1192088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAFD-R
SynonymsAFD R;  AFD R;  AFD-R;  AFD-(R);  AFD (R);  AFD(R)
Molecular FormulaC18H30NNa2O5P
Molecular Weight417.39
Structural Identifiers
SMILESO=P([O-])([O-])OC[C@](C)(N)CCC1=CC=C(OCCCCCCC)C=C1.[Na+].[Na+]
InChIInChI=1S/C18H32NO5P.2Na/c1-3-4-5-6-7-14-23-17-10-8-16(9-11-17)12-13-18(2,19)15-24-25(20,21)22;;/h8-11H,3-7,12-15,19H2,1-2H3,(H2,20,21,22);;/q;2*+1/p-2/t18-;;/m1../s1
InChIKeyJRYPJBDCVMPUHH-JPKZNVRTSA-L
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AFD-R: The Pre-Phosphorylated FTY720 Analog for Defined S1P1 Receptor Signaling Studies


AFD-R, chemically known as (R)-2-Amino-4-(4-heptyloxyphenyl)-2-methylbutyl phosphate disodium salt , is a synthetic, pre-phosphorylated sphingosine analog. It functions as a chiral analog of the active metabolite of the immunomodulator FTY720 (Fingolimod), FTY720-phosphate [1]. AFD-R is a prodrug of ALL-R and acts as an agonist of sphingosine-1-phosphate (S1P) receptors, most notably the S1P1 subtype [1]. Its principal utility in research is as a precise pharmacological tool to dissect S1P1 receptor-mediated signaling pathways and to study agonist-specific receptor trafficking and degradation, circumventing the variable cellular phosphorylation step required by its parent compound, FTY720.

The Critical Limitation of FTY720 in Research and the Need for AFD-R


Direct substitution with FTY720 or other S1P receptor modulators is scientifically inadequate when precise control over receptor activation is required. The activity of FTY720 is entirely dependent on its intracellular phosphorylation by sphingosine kinase 2 (SphK2) [1]. This introduces significant experimental variability due to differences in kinase expression, activity, and cellular context, making the concentration of the active metabolite (FTY720-P) unknown and inconsistent across experiments [2]. AFD-R, as the pre-phosphorylated form, bypasses this rate-limiting enzymatic step. It provides a defined, stable concentration of the active agonist at the cell surface, enabling the quantitative assessment of S1P receptor function and downstream signaling that is not possible with its pro-drug counterpart [2]. This fundamental difference is critical for studies of receptor internalization, degradation, and signaling bias, where the use of FTY720 would confound results.

Quantitative Evidence for AFD-R Differentiation: Potency, Signaling Bias, and Pharmacological Specificity


AFD-R is Uniquely Capable of Inducing S1P1 Receptor Degradation, a Feature Absent in Other Agonists

Unlike the endogenous ligand S1P or the S1P1-selective agonist SEW2871, only AFD-R leads to significant down-regulation of the S1P1 receptor. In HEK293 cells stably expressing human S1P1-GFP, AFD-R treatment resulted in a significant loss of receptor protein, a phenomenon not observed with S1P or SEW2871 [1]. This differential effect on receptor fate demonstrates that AFD-R engages a unique signaling and trafficking pathway leading to lysosomal degradation, providing a critical tool for studying receptor desensitization and long-term modulation.

S1P1 Receptor Receptor Degradation Ligand Bias

AFD-R Exhibits 3-4 Log Greater Potency than SEW2871 in Inducing S1P1 Receptor Ubiquitination

In a direct comparison of S1P1 receptor agonists, AFD-R is dramatically more potent than the selective S1P1 agonist SEW2871 in triggering a key step in receptor desensitization. AFD-R induced receptor ubiquitination with a potency 3-4 orders of magnitude (1,000- to 10,000-fold) greater than SEW2871 [1]. Furthermore, AFD-R induced a 3-fold greater accumulation of ubiquitinated receptor compared to the endogenous ligand S1P [1]. This remarkable difference highlights a unique signaling bias of AFD-R at the S1P1 receptor.

S1P1 Agonist Ubiquitination Potency

AFD-R is a Pre-Phosphorylated Tool Compound with a Defined Mechanism, Bypassing the Confounding Pro-Drug Step of FTY720

AFD-R is the pre-phosphorylated, active (R)-enantiomer of FTY720-phosphate, whereas FTY720 is an inactive prodrug that requires phosphorylation by sphingosine kinase 2 (SphK2) to become active [1]. In functional assays on human umbilical vein endothelial cells (HUVEC), only the phosphorylated forms (FTY720-P and AFD(R)), but not unphosphorylated FTY720, induced calcium mobilization and MAPK activation [1]. This demonstrates that AFD-R's activity is direct and does not rely on variable cellular metabolism.

FTY720 Analog Prodrug Phosphorylation

AFD-R Demonstrates Potent In Vivo Activity (EC50 = 0.7 nM) Comparable to Its Parent, FTY720-P

AFD-R's potency is maintained in vivo, with an EC50 of 0.7 nM for its effects on lymphocyte sequestration and CD69 down-modulation on thymocytes [1]. This value is consistent with the affinity of its chiral analog, FTY720-P, for recombinant S1P receptors [1]. This confirms that the pre-phosphorylation of AFD-R does not impede its in vivo efficacy and allows for a direct comparison with the active metabolite of FTY720.

In Vivo Pharmacology Immunomodulation Potency

AFD-R Reveals a Distinct Pharmacological Role: It is a Poor Inducer of Apoptosis, Unlike its Non-Phosphorylatable Counterpart

In studies of airway smooth muscle (ASM) cells, AFD-R, which acts primarily on cell-surface S1P receptors, was found to be relatively impotent at inducing cell death compared to its prodrug, AAL-R [1]. Conversely, AAL-R's ability to induce cytostasis was directly linked to its intracellular phosphorylation and accumulation as AFD-R [2]. This demonstrates that while AFD-R is the active intracellular mediator, its extracellular application serves a distinct, non-apoptotic signaling role, differentiating its utility from other S1P analogs.

Apoptosis Immunomodulation Structure-Activity Relationship

Optimal Scientific Applications for AFD-R Based on Quantifiable Evidence


Investigating Agonist-Biased Signaling and S1P1 Receptor Down-Regulation

Researchers focused on the long-term effects of S1P1 receptor activation should utilize AFD-R. As the only agonist in direct comparative studies shown to cause significant receptor down-regulation [1] and induce high levels of receptor ubiquitination with exceptional potency (3-4 logs greater than SEW2871) [1], AFD-R is the definitive tool for dissecting the molecular pathways of receptor desensitization, internalization, and lysosomal degradation. This is critical for understanding the mechanism of action of drugs like Fingolimod.

In Vivo Studies of S1P1-Mediated Lymphocyte Trafficking and Egress

For in vivo experiments examining S1P1 receptor function in the immune system, AFD-R offers a direct and potent alternative to FTY720. With a defined EC50 of 0.7 nM for lymphocyte sequestration [1] and the ability to bypass the pro-drug phosphorylation step, it provides a more controlled and interpretable model for studying lymphocyte egress from lymphoid organs. This is particularly valuable in models of autoimmunity and transplantation where precise modulation of this pathway is being investigated.

Differentiating Cell-Surface S1P Receptor Signaling from Intracellular Sphingolipid Actions

AFD-R serves as a precise tool to discriminate between signaling pathways initiated at the cell membrane and those requiring intracellular accumulation of phosphorylated sphingoid bases. Studies in airway smooth muscle cells demonstrate that extracellular application of AFD-R is a poor inducer of cytostasis, whereas its intracellular generation from the prodrug AAL-R is the key driver of this effect [1]. This makes AFD-R essential for any study aiming to isolate and characterize the distinct biological consequences of cell-surface S1P receptor activation.

Validating High-Throughput Screening Hits for S1P1 Agonists

In drug discovery, AFD-R can be used as a reference agonist control in high-throughput screening assays designed to identify novel S1P1 modulators. Its well-characterized potency in functional assays like GTPγS35 binding and pERK activation [1], coupled with its direct mechanism of action, makes it a reliable standard for calibrating assay performance and benchmarking the activity of new chemical entities against a known, potent S1P1 agonist.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for AFD-R

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.